2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine
Description
2,2′-[1,3-Phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine (hereafter referred to as Compound A) is a bis-pyridine derivative featuring a central 1,3-phenylene ether bridge connecting two pyridine rings. Each pyridine moiety is substituted with a nitro group at the 5-position.
The 1,3-phenylene bridge introduces steric constraints and modulates conjugation across the molecule, distinguishing it from analogs with alternative bridging motifs .
Properties
IUPAC Name |
5-nitro-2-[3-(5-nitropyridin-2-yl)oxyphenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKMKSWZFZKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(oxy) with 5-nitropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] involves its interaction with molecular targets such as enzymes or receptors. The nitro groups may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds are selected for comparison based on shared structural motifs (pyridine cores, ether linkages, or nitro/electron-withdrawing substituents):
Compound B : 2,2′-[1,4-Phenylenebis(oxy)]bis[5-(trifluoromethyl)-Pyridine
- Structural Differences: Bridge: 1,4-phenylene (para-substituted) vs. 1,3-phenylene (meta-substituted) in Compound A. Substituents: Trifluoromethyl (-CF₃) groups at the 5-position vs. nitro (-NO₂) groups in Compound A.
- Functional Implications :
- The para-substituted bridge in Compound B allows for greater conjugation and planar molecular geometry compared to the meta-bridge in Compound A, which disrupts symmetry .
- Trifluoromethyl groups are less electron-withdrawing than nitro groups, leading to reduced electrophilicity and altered solubility profiles.
Compound C : 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenamine
- Structural Differences :
- Single pyridine ring linked to an aniline group via an ether bond.
- Lacks the bis-pyridine framework of Compound A.
- Functional Implications :
Compound D : 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-
- Structural Differences: Non-pyridine heterocycle (dioxolane ring) with fluorinated substituents. Lacks aromaticity and nitro groups.
- Functional Implications :
Physicochemical and Reactivity Comparisons
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Bridge Geometry | Meta-1,3-phenylene (angled) | Para-1,4-phenylene (linear) | Single ether linkage | Non-aromatic dioxolane |
| Substituents | Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Aniline (-NH₂) | Fluorinated alkyl chains |
| Electron Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Electron-donating (amine) | Electron-deficient (fluorine) |
| Solubility | Low in polar solvents (due to nitro) | Moderate in organic solvents | High in polar aprotic solvents | Insoluble in water, soluble in fluorosolvents |
| Thermal Stability | Moderate (decomposes at ~250°C) | High (stable up to 300°C) | Low (amine degradation at 150°C) | Very high (stable >350°C) |
Critical Analysis of Evidence
- Contradictions : and highlight the prevalence of trifluoromethyl substituents in industrial compounds (e.g., Compound B), whereas nitro-substituted analogs like Compound A are less documented, suggesting niche applications .
- Gaps: Limited data exist on the crystallographic or spectroscopic properties of Compound A. Tools like SHELXL or SIR97 () could fill this gap through structural refinement .
Biological Activity
2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine] (CAS No. 53304-63-5) is a synthetic compound characterized by its unique structure, which includes two pyridine rings substituted with nitro groups. The compound's chemical formula is C16H10N4O6, and it features a central phenyl ring connected to two pyridine rings at the 2 and 2' positions, each bearing a nitro group at the 5th position. This structural configuration suggests potential biological activity, particularly in pharmacology and medicinal chemistry.
The compound's physical and chemical properties are not extensively documented, but its structure indicates possible interactions with biological systems. The presence of nitro groups is often associated with biological activity, including antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H10N4O6 |
| Molecular Weight | 342.27 g/mol |
| CAS Number | 53304-63-5 |
| Solubility | Limited data available |
Anticancer Potential
Research has indicated that compounds with similar structural motifs to 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine] may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated pyridine derivatives have shown promising results against breast, colon, and lung cancer cell lines, suggesting that the nitro-substituted pyridine moiety could contribute to similar biological activities .
Case Studies and Research Findings
-
Antiproliferative Studies :
- A study evaluating various pyridine derivatives found that those with nitro substitutions displayed enhanced antiproliferative activity against cancer cell lines. The highest activity was noted in compounds structurally similar to 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine], indicating potential for further investigation in anticancer therapies .
-
Mechanistic Insights :
- Investigations into related compounds have revealed that they may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. Understanding these mechanisms can help elucidate the biological activity of 2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine] in future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
